molecular formula C14H11NO6S B491987 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid

3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid

Cat. No.: B491987
M. Wt: 321.31g/mol
InChI Key: CPBIBBQSGVWFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C14H11NO6S. It is characterized by the presence of a carboxyphenyl group, an amino group, and a sulfonyl group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid typically involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino group is sulfonated using a sulfonyl chloride reagent under basic conditions to form the sulfonamide.

    Carboxylation: Finally, the carboxylation of the aromatic ring is achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The carboxyphenyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid can be compared with other similar compounds, such as:

    3-{[(4-Carboxyphenyl)amino]sulfonyl}benzoic acid: Similar structure but with the carboxy group in a different position, leading to different chemical and biological properties.

    3-{[(3-Carboxyphenyl)amino]sulfonyl}benzamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.

    3-{[(3-Carboxyphenyl)amino]sulfonyl}phenol: Contains a phenol group, which can undergo different types of reactions compared to the carboxylic acid group.

Properties

Molecular Formula

C14H11NO6S

Molecular Weight

321.31g/mol

IUPAC Name

3-[(3-carboxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-3-1-5-11(7-9)15-22(20,21)12-6-2-4-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)

InChI Key

CPBIBBQSGVWFAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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